2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone
Overview
Description
The compound “2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone” is a complex organic molecule that contains a trifluoroacetyl group and a piperidyl group. The trifluoroacetyl group is a type of acyl group that is often used in organic chemistry due to its reactivity . The piperidyl group is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The trifluoroacetyl group would likely show strong carbon-fluorine bonds, while the piperidyl group would have a characteristic ring structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by its functional groups. The trifluoroacetyl group is known to be reactive, particularly in nucleophilic acyl substitution reactions . The piperidyl group could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroacetyl group could contribute to the compound’s polarity, potentially affecting its solubility and boiling point .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It also undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . Additionally, it is used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability and good film-forming properties .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed. For example, the asymmetric reduction would involve reacting the compound with an optically active Grignard reagent .
- Results or Outcomes : The outcomes of these applications would be the synthesis of new compounds, such as 3-trifluoromethyl-3-phenyldiazirine, 2,2,2-trifluoro-1-phenylethanol, and new fluorinated polymers .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a reactant for the synthesis of various compounds, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis or reaction being performed .
- Results or Outcomes : The outcomes of these applications would be the synthesis of new compounds, such as the ones mentioned above .
2,2,2-Trifluoroacetophenone
1-Trifluoroacetyl piperidine
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-2-1-3-16(4-5)7(18)9(13,14)15/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZHLGBGRZMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678064 | |
Record name | 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone | |
CAS RN |
1159982-57-6 | |
Record name | 1,1'-(Piperidine-1,3-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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